Benzoic acid, 3-acetyl-, 2-(2,3-dimethylbutoxy)-2-propenyl ester

Catalog No.
S13001313
CAS No.
663904-19-6
M.F
C18H24O4
M. Wt
304.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoic acid, 3-acetyl-, 2-(2,3-dimethylbutoxy)-2-...

CAS Number

663904-19-6

Product Name

Benzoic acid, 3-acetyl-, 2-(2,3-dimethylbutoxy)-2-propenyl ester

IUPAC Name

2-(2,3-dimethylbutoxy)prop-2-enyl 3-acetylbenzoate

Molecular Formula

C18H24O4

Molecular Weight

304.4 g/mol

InChI

InChI=1S/C18H24O4/c1-12(2)13(3)10-21-14(4)11-22-18(20)17-8-6-7-16(9-17)15(5)19/h6-9,12-13H,4,10-11H2,1-3,5H3

InChI Key

SSDWFWCHLBAYJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)COC(=C)COC(=O)C1=CC=CC(=C1)C(=O)C

Benzoic acid, 3-acetyl-, 2-(2,3-dimethylbutoxy)-2-propenyl ester is an organic compound characterized by its complex structure, which includes a benzoic acid core with an acetyl group and a propenyl ester functional group. The molecular formula for this compound is C18H24O4C_{18}H_{24}O_{4}, and its molecular weight is approximately 304.4 g/mol. The compound features unique substituents that contribute to its distinct chemical and biological properties, making it a subject of interest in various fields of research .

  • Oxidation: This compound can be oxidized to yield corresponding carboxylic acids or ketones.
  • Reduction: The ester group may undergo reduction to form alcohols.
  • Substitution: The ester functional group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently employed.
  • Substitution: Nucleophilic substitution reactions often utilize reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed

The specific products formed from these reactions depend on the reaction conditions and reagents used. For instance, oxidation may lead to carboxylic acids, while reduction can yield alcohols.

Research into the biological activity of benzoic acid, 3-acetyl-, 2-(2,3-dimethylbutoxy)-2-propenyl ester has indicated potential therapeutic properties. It is being investigated for its anti-inflammatory and antimicrobial effects. The compound's mechanism of action may involve interactions with specific molecular targets, influencing various biochemical pathways. These interactions could potentially inhibit certain enzymes or engage with cellular receptors, contributing to its biological effects.

Benzoic acid, 3-acetyl-, 2-(2,3-dimethylbutoxy)-2-propenyl ester has diverse applications across various fields:

  • Chemistry: It serves as a starting material for synthesizing more complex organic molecules.
  • Biology: Researchers study its interactions with biological molecules to explore its potential as a bioactive compound.
  • Medicine: Investigated for its therapeutic properties, particularly in anti-inflammatory and antimicrobial contexts.
  • Industry: Utilized in the development of new materials and chemical products.

Studies on benzoic acid, 3-acetyl-, 2-(2,3-dimethylbutoxy)-2-propenyl ester focus on its interactions with biological molecules. These studies aim to elucidate the compound's potential bioactivity and therapeutic applications by examining how it affects enzyme activity and cellular signaling pathways.

Several compounds share structural similarities with benzoic acid, 3-acetyl-, 2-(2,3-dimethylbutoxy)-2-propenyl ester:

  • Methyl Benzoate: A simple benzoate ester that lacks the complex substituents found in benzoic acid, 3-acetyl-, 2-(2,3-dimethylbutoxy)-2-propenyl ester.
  • Ethyl Benzoate: Another benzoate ester that does not possess the unique propenyl or dimethylbutoxy groups.
  • Allyl Benzoate: Contains an allyl group instead of the propenyl group but shares a similar framework as a benzoate derivative.

Unique Features

The presence of the 2-(2,3-dimethylbutoxy)-2-propenyl ester group distinguishes benzoic acid, 3-acetyl-, 2-(2,3-dimethylbutoxy)-2-propenyl ester from other benzoic acid derivatives. This unique structural characteristic contributes to its distinct chemical reactivity and potential biological activity compared to simpler esters like methyl or ethyl benzoate .

XLogP3

4

Hydrogen Bond Acceptor Count

4

Exact Mass

304.16745924 g/mol

Monoisotopic Mass

304.16745924 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

Explore Compound Types